![molecular formula C12H7ClN2S B8580633 7-chloro-4-phenylthieno[2,3-d]pyridazine](/img/structure/B8580633.png)
7-chloro-4-phenylthieno[2,3-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-4-phenylthieno[2,3-d]pyridazine is a heterocyclic compound characterized by a fused ring system containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-phenylthieno[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzonitrile with thiourea, followed by cyclization with hydrazine hydrate.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up and yield improvement.
Análisis De Reacciones Químicas
Types of Reactions: 7-chloro-4-phenylthieno[2,3-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution reactions are common, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted thieno[3,2-d]pyridazines.
Aplicaciones Científicas De Investigación
7-chloro-4-phenylthieno[2,3-d]pyridazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 7-chloro-4-phenylthieno[2,3-d]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
Pyridazine: Shares the pyridazine ring but lacks the thieno and phenyl groups.
Thieno[3,2-d]pyrimidine: Similar fused ring system but with different substituents.
4-Phenylpyridazine: Lacks the thieno ring but has the phenyl and pyridazine rings.
Uniqueness: 7-chloro-4-phenylthieno[2,3-d]pyridazine is unique due to its specific combination of a thieno ring fused with a pyridazine ring and a phenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C12H7ClN2S |
|---|---|
Peso molecular |
246.72 g/mol |
Nombre IUPAC |
7-chloro-4-phenylthieno[2,3-d]pyridazine |
InChI |
InChI=1S/C12H7ClN2S/c13-12-11-9(6-7-16-11)10(14-15-12)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
ZCLUZNINDRXIGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(C3=C2C=CS3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

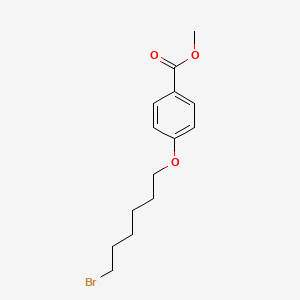
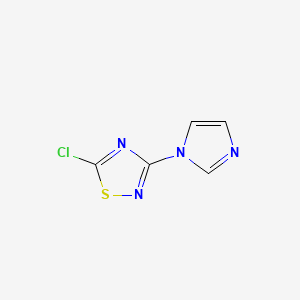

![5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine](/img/structure/B8580588.png)
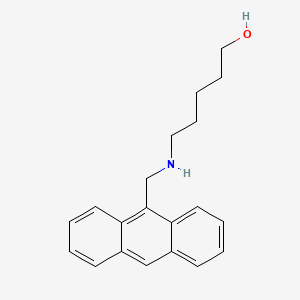
![Ethyl bicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B8580611.png)



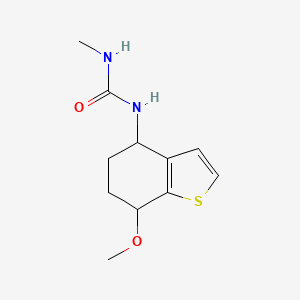
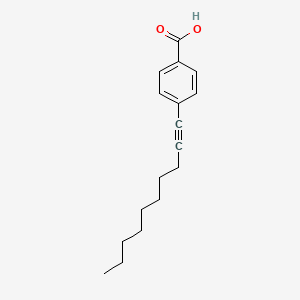
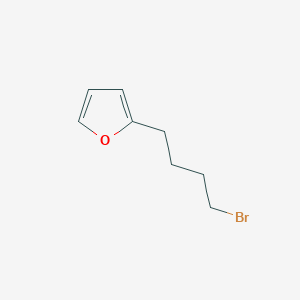
![[2-(2-Methoxy-phenyl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8580664.png)
